molecular formula C19H14N2O3S B2523954 2-(benzo[d][1,3]dioxol-5-yl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide CAS No. 922014-08-2

2-(benzo[d][1,3]dioxol-5-yl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide

Cat. No.: B2523954
CAS No.: 922014-08-2
M. Wt: 350.39
InChI Key: FWZKZXMDDOSFTC-UHFFFAOYSA-N
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Description

The compound “2-(benzo[d][1,3]dioxol-5-yl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide” is a complex organic molecule. It contains a benzodioxol group, an indeno-thiazol group, and an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple cyclic structures (benzodioxol and indeno-thiazol) and an acetamide group .

Scientific Research Applications

Antioxidant and Anti-inflammatory Properties

A study by Koppireddi et al. (2013) synthesized and evaluated a series of N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides for their anti-inflammatory and antioxidant activities. The compounds exhibited significant antioxidant activity in various assays, including DPPH radical scavenging, superoxide anion scavenging, and lipid peroxide inhibition. Furthermore, excellent anti-inflammatory activities were also observed, indicating the therapeutic potential of these compounds in treating conditions associated with oxidative stress and inflammation Koppireddi et al., 2013.

Antimicrobial and Antifungal Activities

Rezki (2016) explored the antimicrobial potential of 1,4-disubstituted 1,2,3-triazoles tethering the bioactive benzothiazole nucleus. The compounds showed promising antimicrobial activities against various bacterial and fungal strains, including gram-positive and gram-negative bacteria, as well as fungi. The Minimum Inhibition Concentration (MIC) values ranged from 4-16 μg/mL, demonstrating their potential as antimicrobial agents Rezki, 2016.

Antimicrobial and Antioxidant Agents

Benzodiazepines bearing benzimidazole, benzothiazole, and indole moieties were synthesized and screened for their antimicrobial and antioxidant activities in a study by Naraboli et al. (2017). The compounds displayed potent antimicrobial activity against various bacteria and fungi, as well as significant antioxidant activity, highlighting their potential in treating infectious diseases and conditions associated with oxidative stress Naraboli et al., 2017.

Antibacterial Properties

Ramalingam et al. (2019) synthesized derivatives of acetamides exhibiting significant antibacterial activity. These compounds were synthesized starting from a common intermediate and their structures were elucidated using various spectroscopic techniques. The antibacterial activity demonstrated by these compounds highlights their potential as therapeutic agents against bacterial infections Ramalingam et al., 2019.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O3S/c22-17(8-11-5-6-14-15(7-11)24-10-23-14)20-19-21-18-13-4-2-1-3-12(13)9-16(18)25-19/h1-7H,8-10H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWZKZXMDDOSFTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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